5-Amino-7-methylaminofurazano[3,4-d]pyrimidine
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Overview
Description
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE is a chemical compound with the molecular formula C5H6N6O It is a fused heterocyclic compound containing nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE typically involves nitration reactions. One common method involves the nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine using different concentrations of nitric acid. Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations yield various nitrate salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE undergoes several types of chemical reactions, including:
Nitration: As mentioned earlier, nitration with nitric acid produces nitramide and nitrate salts.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Nitric Acid: Used in nitration reactions.
Cesium Salt: Used in the synthesis of fused nitramine derivatives.
Major Products Formed
- N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide
- Fused ring nitrate salts
Scientific Research Applications
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE has several scientific research applications:
- Chemistry : Used in the synthesis of novel energetic materials due to its high conjugation and aromatic skeleton, which provide stability and high detonation properties .
- Biology : Potential applications in biological research due to its unique structure and reactivity.
- Industry : Used in the design and synthesis of high-performing materials with specific energetic properties.
Mechanism of Action
The mechanism of action of N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE involves its ability to undergo nitration and substitution reactions. The molecular targets and pathways involved in its action are primarily related to its reactivity with nitric acid and other reagents, leading to the formation of various nitramide and nitrate derivatives.
Comparison with Similar Compounds
Similar Compounds
- [1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine
- N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide
Uniqueness
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE is unique due to its specific fused ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structure provides high stability and reactivity, making it suitable for various applications in the synthesis of energetic materials.
Properties
CAS No. |
30720-39-9 |
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Molecular Formula |
C5H6N6O |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
7-N-methyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C5H6N6O/c1-7-3-2-4(11-12-10-2)9-5(6)8-3/h1H3,(H3,6,7,8,9,11) |
InChI Key |
XCBCPJUYAOFLJS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=NON=C21)N |
Origin of Product |
United States |
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